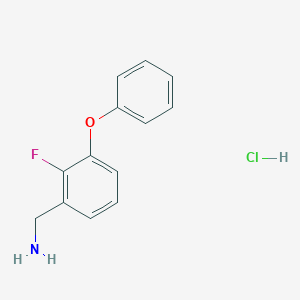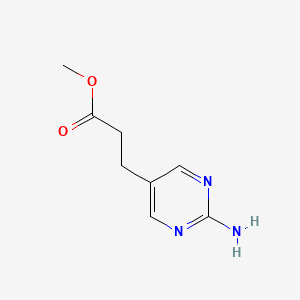![molecular formula C9H17ClFN B11732924 (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-1-bicyclo[222]octanyl)methanamine;hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a methanamine group attached to a bicyclo[222]octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane ring system, followed by the introduction of the fluorine atom and the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring system.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include receptor binding, enzyme inhibition, or modulation of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- (4-Bromo-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- (4-Methyl-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
Uniqueness
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where specific interactions and reactivity are required.
Propiedades
Fórmula molecular |
C9H17ClFN |
|---|---|
Peso molecular |
193.69 g/mol |
Nombre IUPAC |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H16FN.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h1-7,11H2;1H |
Clave InChI |
OUWCYELUICBBJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)

![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)


![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)

